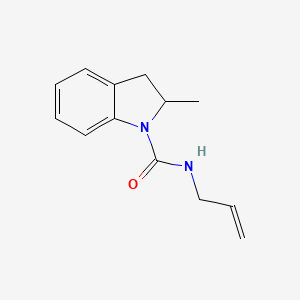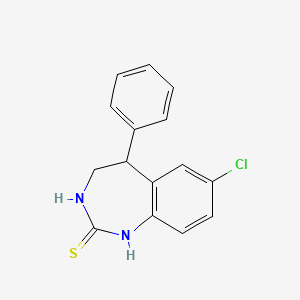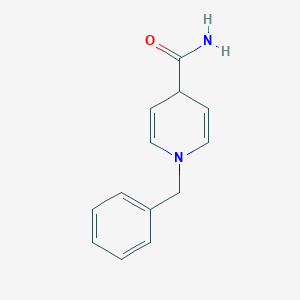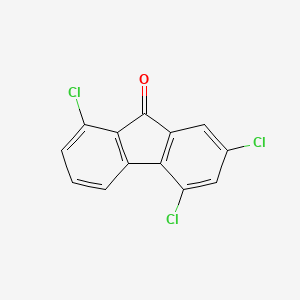
1,5,7-Trichloro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,7-Trichloro-9H-fluoren-9-one is a chlorinated derivative of fluorenone, an organic compound with the chemical formula C13H5Cl3O. This compound is part of the fluorenone family, which is known for its bright fluorescent yellow color and its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,7-Trichloro-9H-fluoren-9-one can be synthesized through the chlorination of fluorenone. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds as follows:
[ \text{C13H8O} + 3 \text{Cl}_2 \rightarrow \text{C13H5Cl3O} + 3 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is typically carried out in a solvent such as dichloromethane to facilitate the reaction and improve product isolation.
Chemical Reactions Analysis
Types of Reactions
1,5,7-Trichloro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chlorinated fluorenols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include chlorinated fluorenones with additional oxygen-containing functional groups.
Reduction: Products include chlorinated fluorenols.
Substitution: Products include fluorenones with substituted functional groups in place of chlorine atoms.
Scientific Research Applications
1,5,7-Trichloro-9H-fluoren-9-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other materials due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 1,5,7-Trichloro-9H-fluoren-9-one involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Fluorenone: The parent compound of 1,5,7-Trichloro-9H-fluoren-9-one, known for its bright yellow color and use in organic synthesis.
1,8-Diazafluoren-9-one: A derivative used in fingerprint detection and other forensic applications.
2,4,5,7-Tetranitrofluorenone: A highly nitrated derivative with applications in explosives and propellants.
Uniqueness
This compound is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This compound’s unique structure makes it valuable in various research and industrial applications, particularly where specific reactivity or fluorescence is required.
Properties
CAS No. |
90019-37-7 |
|---|---|
Molecular Formula |
C13H5Cl3O |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
1,5,7-trichlorofluoren-9-one |
InChI |
InChI=1S/C13H5Cl3O/c14-6-4-8-11(10(16)5-6)7-2-1-3-9(15)12(7)13(8)17/h1-5H |
InChI Key |
UCZSUZYTPUOLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


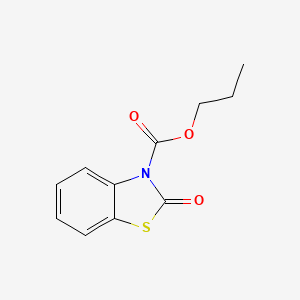
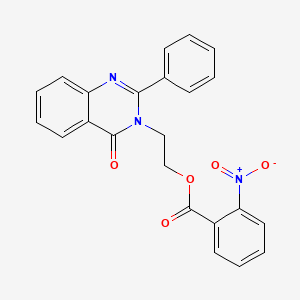
phosphanium bromide](/img/structure/B14374464.png)

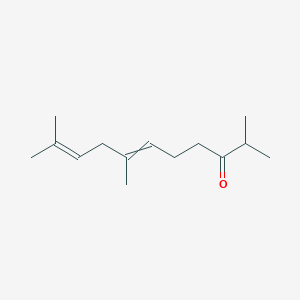
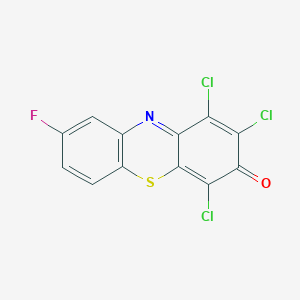
![1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14374481.png)
![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
![N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14374503.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
